N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₁₁H₁₈F₂N₄ and a molecular weight of 244.284 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-difluoro-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .
Scientific Research Applications
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target . The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4,6-difluoro-1,3,5-triazin-2-amine: Similar structure but with methyl groups instead of butyl groups.
N,N-Diethyl-4,6-difluoro-1,3,5-triazin-2-amine: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness
N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications .
Properties
CAS No. |
84875-65-0 |
---|---|
Molecular Formula |
C11H18F2N4 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
N,N-dibutyl-4,6-difluoro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H18F2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3 |
InChI Key |
JAHUGYRIYHTEPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.